N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine
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Overview
Description
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound is characterized by the presence of an indole ring, a chlorobenzyl group, and a propan-1-amine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction where the indole derivative reacts with 2-chlorobenzyl chloride.
Attachment of the Propan-1-amine Side Chain: The final step involves the alkylation of the indole derivative with propan-1-amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]propanamide
- 1-(4-Chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethyl-1,2,3,4-tetrahydropyridin-4-imine
Uniqueness
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine is unique due to its specific structural features, such as the combination of an indole ring with a chlorobenzyl group and a propan-1-amine side chain. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21ClN2 |
---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C19H21ClN2/c1-2-11-21-12-16-14-22(19-10-6-4-8-17(16)19)13-15-7-3-5-9-18(15)20/h3-10,14,21H,2,11-13H2,1H3 |
InChI Key |
QVQINFLVWPMDLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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